The synthesis of N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide involves a multi-step process. A detailed description of the synthesis process can be found in the paper titled "Radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET." [] The synthesis starts with commercially available DPA-713 and involves the introduction of a fluorine-18 atom for use in positron emission tomography (PET) imaging studies.
N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide functions as a ligand for the translocator protein (TSPO). [, ] While the precise mechanisms of TSPO's involvement in neuroinflammation are not entirely understood, binding of ligands like DPA-713 to TSPO allows for its detection and quantification in vivo, providing insights into the degree of microglial activation.
N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide, specifically its radiolabeled form [18F]DPA-714, shows promise as a PET radioligand for imaging and quantifying TSPO in the brain. []
Neuroinflammation Imaging: The increased expression of TSPO in activated microglia makes it a valuable target for imaging neuroinflammation. [] PET imaging with radioligands like [18F]DPA-714 allows researchers to visualize and quantify TSPO levels in the brain, providing insights into the spatial distribution and extent of neuroinflammation.
Evaluation of Novel TSPO Ligands: [11C]DPA-713, a carbon-11 labeled analog of DPA-713, has been used in human studies to evaluate its potential as a TSPO PET ligand. [] Results showed favorable kinetic properties compared to the existing TSPO ligand [11C]R-PK11195, suggesting it may offer improved sensitivity for evaluating TSPO binding.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: